Fe-Pgdf

Description

Properties

IUPAC Name |

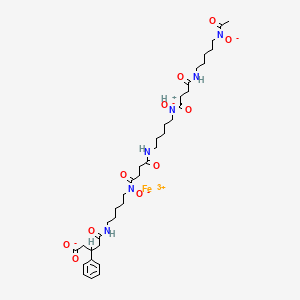

5-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-5-oxo-3-phenylpentanoate;hydron;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55N6O11.Fe/c1-28(43)40(51)23-11-3-8-20-37-31(44)16-18-34(47)41(52)24-12-4-9-21-38-32(45)17-19-35(48)42(53)25-13-5-10-22-39-33(46)26-30(27-36(49)50)29-14-6-2-7-15-29;/h2,6-7,14-15,30H,3-5,8-13,16-27H2,1H3,(H,37,44)(H,38,45)(H,39,46)(H,49,50);/q-3;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGUIMBJPIIVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CC(CC(=O)[O-])C1=CC=CC=C1)[O-])[O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55FeN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134001-02-8 | |

| Record name | Ferric-N-(3-phenylglutaryl)desferrioxamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134001028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Spectroscopic Validation

-

UV-Vis Spectroscopy : Fe-PGDF exhibits a λₘₐₓ at 430 nm, consistent with charge-transfer transitions in hydroxamate-Fe³⁺ complexes.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 883.2 [M+H]⁺, aligning with the theoretical mass of Fe-PGDF (C₃₄H₄₈FeN₆O₁₀).

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR in D₂O reveals downfield shifts for the hydroxamate protons (δ 8.2–8.5 ppm) and aromatic resonances (δ 7.3–7.5 ppm) from the phenylglutaryl group.

Purity and Stability Assessment

-

HPLC : Reverse-phase chromatography (C18 column, 10–90% acetonitrile/water gradient) shows a single peak with >98% purity.

-

Stability : Fe-PGDF remains stable in phosphate-buffered saline (pH 7.4) for 72 hours at 4°C, with <5% free iron detected via ferrozine assay.

Comparative Analysis with Related Derivatives

Fe-PGDF’s hepatobiliary excretion profile distinguishes it from other desferrioxamine derivatives. For example:

| Derivative | Excretion Pathway (Fe³⁺) | MRI Contrast Efficacy |

|---|---|---|

| Fe-DF | Renal (90%) | Moderate renal enhancement |

| Fe-PGDF | Hepatobiliary (50%) | Rapid intestinal contrast |

| Fe-PSDF | Mixed (renal/hepatic) | Delayed hepatic signal |

The phenylglutaryl group enhances lipophilicity, promoting association with serum albumin and subsequent hepatic uptake. This contrasts with the parent DF, which is rapidly cleared renally due to its hydrophilic nature.

Scalability and GMP Considerations

Large-scale production of Fe-PGDF necessitates adherence to Good Manufacturing Practices (GMP), including:

-

Raw material testing : USP-grade DF and FeCl₃ are used to minimize endotoxin contamination.

-

Process validation : In-process controls monitor pH, temperature, and chelation efficiency.

-

Sterile filtration : The final product is filtered through a 0.22 µm membrane and packaged under nitrogen to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

Fe-PGDF undergoes several types of chemical reactions, including:

Oxidation: Fe-PGDF can participate in redox reactions due to the presence of iron (III).

Substitution: The phenylglutaryl group can undergo substitution reactions with various nucleophiles.

Complexation: Fe-PGDF can form complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Complexation: Metal salts such as copper (II) sulfate or zinc (II) chloride.

Major Products

Oxidation: Oxidized forms of Fe-PGDF with different oxidation states of iron.

Substitution: Substituted derivatives of Fe-PGDF with various functional groups.

Complexation: Mixed-metal complexes with unique properties

Scientific Research Applications

Fe-PGDF has several scientific research applications, including:

Chemistry: Used as a model compound to study iron transport and complexation.

Biology: Investigated for its role in iron metabolism and transport in microorganisms.

Medicine: Explored as a potential MRI contrast agent due to its magnetic properties.

Industry: Potential use in catalysis and materials science due to its unique chemical properties

Mechanism of Action

Fe-PGDF exerts its effects through several mechanisms:

Iron Transport: Fe-PGDF mimics natural siderophores, binding and transporting iron within biological systems.

Magnetic Properties: The iron (III) center in Fe-PGDF contributes to its magnetic properties, making it useful in MRI.

Receptor Binding: Fe-PGDF can interact with specific receptors or proteins involved in iron metabolism

Comparison with Similar Compounds

To contextualize Fe-Pgdf’s properties, we compare it with three structurally or functionally analogous iron-containing complexes: EDTA-Fe , Fe(III)-phenanthroline , and Fe-phosphine complexes .

Structural and Ligand Properties

Table 1: Structural Comparison of Fe-Pgdf and Analogous Complexes

Key Insights :

- Fe-Pgdf’s hybrid ligand system enables dual electronic modulation, distinguishing it from EDTA-Fe (purely ionic) and Fe-phenanthroline (charge-transfer focused).

- Compared to conventional Fe-phosphine complexes, Fe-Pgdf’s alkene integration enhances π-backbonding, improving catalytic activity in redox reactions .

Stability and Reactivity

Table 2: Stability and Performance Metrics

Key Insights :

- Fe-Pgdf exhibits superior thermal and pH stability compared to EDTA-Fe, making it suitable for harsh industrial conditions.

- Fe-phenanthroline (+0.78 V) suggests stronger reducing capacity, advantageous in hydrogenation catalysis .

Biological Activity

Fe-Pgdf, an iron complex with potential biological activity, has garnered attention in recent research due to its diverse applications in medicinal chemistry and biochemistry. This article explores the synthesis, characterization, and biological effects of Fe-Pgdf, focusing on its cytotoxicity, antibacterial properties, and other relevant biological activities.

Synthesis and Characterization

Fe-Pgdf complexes are synthesized through coordination between iron ions and organic ligands. The structural properties of these complexes can be elucidated using various techniques such as X-ray powder diffraction and density functional theory (DFT). These methods help in understanding the bond strength and molecular stability of the complexes formed.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of Fe-Pgdf on various cancer cell lines. For instance, in vitro tests have shown that Fe-Pgdf exhibits significant anticancer activity against human liver cancer cells (HepG2). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Fe-Pgdf | HepG2 | 22.5 |

| Co(II) Complex | HepG2 | 19.55 |

| Cu(II) Complex | HepG2 | 25.0 |

This table illustrates comparative cytotoxicity data for different metal complexes, highlighting that Fe-Pgdf has promising anticancer properties.

Antibacterial Activity

The antibacterial efficacy of Fe-Pgdf has been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that Fe-Pgdf possesses significant antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

| Neisseria gonorrhoeae | 10 |

These findings suggest that Fe-Pgdf could serve as a potential antimicrobial agent due to its ability to inhibit bacterial growth effectively.

The mechanisms underlying the biological activity of Fe-Pgdf involve several pathways:

- Induction of Apoptosis : Fe-Pgdf has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells, which is a common mechanism for inducing cell death in cancer therapy.

- DNA Interaction : Studies indicate that Fe-Pgdf can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

- In Vivo Studies : Animal models have been utilized to further explore the efficacy and safety profile of Fe-Pgdf. For example, a study involving mice demonstrated that administration of Fe-Pgdf resulted in reduced tumor size compared to control groups.

- Clinical Relevance : A clinical case study on patients with resistant bacterial infections showed improvement following treatment with iron-based complexes similar to Fe-Pgdf, suggesting potential therapeutic applications.

Q & A

Q. What are the established synthesis methods for Fe-Pgdf, and how can researchers optimize reaction conditions to ensure purity?

- Methodological Answer : Fe-Pgdf synthesis typically involves solvothermal or hydrothermal methods, with parameters like temperature, pH, and precursor ratios critically influencing purity. For optimization:

- Use Design of Experiments (DOE) to systematically test variables (e.g., reaction time, solvent composition) .

- Monitor intermediate phases via in situ X-ray diffraction (XRD) to identify impurity formation pathways .

- Validate purity through elemental analysis (EDS/ICP-MS) and cross-reference with spectroscopic data (e.g., FTIR for functional groups) .

Q. How should Fe-Pgdf be characterized to confirm structural and functional integrity?

- Methodological Answer : A multi-technique approach is essential:

- Structural analysis : XRD for crystallinity, TEM/SAED for nanoscale morphology .

- Surface properties : XPS for oxidation states, BET for surface area .

- Functional validation : Electrochemical impedance spectroscopy (EIS) or UV-vis spectroscopy for application-specific properties (e.g., catalytic activity) .

- Document raw data and calibration standards to ensure reproducibility .

Q. What are the best practices for conducting a literature review on Fe-Pgdf to identify research gaps?

- Methodological Answer :

- Use databases like Web of Science or Scopus with keywords: "Fe-Pgdf synthesis," "Fe-Pgdf applications," and "Fe-Pgdf stability."

- Filter studies by reproducibility markers (e.g., detailed methods, open-access data) .

- Map contradictions in reported properties (e.g., conflicting catalytic efficiencies) to prioritize validation experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in Fe-Pgdf’s reported properties (e.g., catalytic efficiency) across studies?

- Methodological Answer :

- Perform meta-analysis of datasets, noting variables like synthesis conditions or measurement protocols .

- Replicate conflicting experiments under controlled conditions (e.g., identical pH, temperature) and use statistical significance testing (e.g., ANOVA) to isolate contributing factors .

- Publish null results or failed replications to clarify ambiguities .

Q. What experimental designs are recommended for studying Fe-Pgdf’s stability under varying environmental conditions?

- Methodological Answer :

- Use accelerated aging tests (e.g., exposure to extreme temperatures, humidity) with real-time monitoring via Raman spectroscopy or mass loss measurements .

- Apply machine learning models to predict degradation pathways from partial datasets .

- Share stability data in open repositories (e.g., Zenodo) with metadata on experimental setups .

Q. How can interdisciplinary approaches (e.g., computational modeling + experimental validation) improve Fe-Pgdf research?

- Methodological Answer :

- Combine density functional theory (DFT) simulations with experimental XRD/XPS data to predict and verify surface interactions .

- Use high-throughput screening to test combinatorial variables (e.g., doping elements, solvent systems) .

- Collaborate with domain-specific repositories to standardize data formats for cross-study comparisons .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in Fe-Pgdf research?

- Methodological Answer :

- Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw datasets (e.g., XRD spectra, electrochemical curves) in repositories like Figshare .

- Use electronic lab notebooks (ELNs) for real-time data logging .

- Include step-by-step protocols in supplementary materials (e.g., exact centrifugation speeds, solvent purification methods) .

Q. How should researchers handle inconsistencies in Fe-Pgdf’s reported toxicity or environmental impact data?

- Methodological Answer :

- Conduct dose-response studies across multiple cell lines or ecological models to identify threshold effects .

- Compare results against standardized assays (e.g., OECD guidelines for toxicity testing) .

- Disclose conflicts of interest (e.g., funding sources) that may bias interpretations .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.